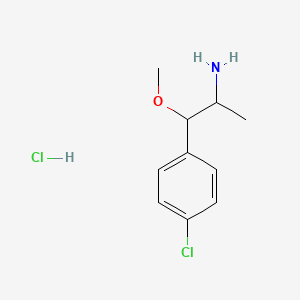

1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride

説明

Chemical Identity and Nomenclature

1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride exhibits a complex molecular structure that requires precise nomenclature for accurate identification and chemical communication. The compound's systematic name reflects its fundamental structural components: a propan-2-amine backbone substituted with a 4-chlorophenyl group at the 1-position and a methoxy group also at the 1-position. The International Union of Pure and Applied Chemistry designation follows established naming conventions for substituted aliphatic amines, clearly indicating the position and nature of each substituent group.

The molecular formula of the free base form is represented as C10H14ClNO, while the hydrochloride salt form carries the formula C10H15Cl2NO, reflecting the addition of one hydrogen chloride molecule. This difference in molecular composition significantly impacts the compound's physical and chemical properties, particularly its solubility characteristics and crystalline structure. The molecular weight calculations reveal 199.68 grams per mole for the free base and 236.14 grams per mole for the hydrochloride salt, demonstrating the substantial contribution of the hydrochloride moiety to the overall molecular mass.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C10H14ClNO | C10H15Cl2NO |

| Molecular Weight | 199.68 g/mol | 236.14 g/mol |

| PubChem CID | 54594037 | 54594036 |

| CAS Registry Number | 1249463-18-0 | 1334146-99-4 |

The compound's structural representation through various chemical notation systems provides comprehensive identification capabilities for researchers and databases. The Simplified Molecular Input Line Entry System notation reads as CC(C(C1=CC=C(C=C1)Cl)OC)N for the free base, clearly delineating the connectivity pattern and atomic arrangements. The International Chemical Identifier string InChI=1S/C10H14ClNO/c1-7(12)10(13-2)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 provides an unambiguous computational representation that facilitates database searches and chemical informatics applications.

The stereochemical considerations of this compound add another layer of complexity to its nomenclature and identification. While the basic structural formula does not specify stereochemistry, the presence of a chiral center at the carbon bearing the amine group creates the possibility for enantiomeric forms, each potentially exhibiting different biological and chemical properties. The systematic naming conventions accommodate these stereochemical variations through appropriate descriptors when such specificity becomes necessary for research or application purposes.

Historical Development and Discovery

The historical trajectory of 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride development reflects broader trends in organic chemistry research and pharmaceutical compound discovery programs. Database records indicate that the compound first entered chemical literature databases in 2011, with its initial registration in PubChem occurring on December 16, 2011, marking its formal recognition in the scientific community. This relatively recent entry into chemical databases suggests that the compound represents part of modern synthetic chemistry efforts rather than classical organic compound development.

The compound's discovery and development likely emerged from systematic structure-activity relationship studies focusing on substituted phenylpropylamine derivatives. Contemporary pharmaceutical research has increasingly focused on exploring chemical space through systematic modification of known structural motifs, and this compound appears to represent such an exploration. The incorporation of both chlorine and methoxy substituents reflects modern medicinal chemistry strategies that seek to optimize molecular properties through strategic introduction of electron-withdrawing and electron-donating groups.

Chemical suppliers began offering this compound for research purposes in the late 2010s, with commercial availability data showing offerings from specialized chemical suppliers by 2019. This timeline suggests a development period of approximately seven to eight years from initial discovery to widespread commercial availability, which aligns with typical timelines for research chemical development and commercialization. The compound's entry into commercial catalogs as a research chemical indicates recognition of its potential utility in various synthetic applications.

The most recent database updates, including modifications as recent as May 24, 2025, demonstrate ongoing research interest and continued refinement of the compound's characterization data. These regular updates typically reflect new analytical data, improved synthetic methods, or expanded understanding of the compound's properties and applications. The sustained attention to this compound over more than a decade suggests its established importance in contemporary chemical research.

Position in Contemporary Organic Chemistry Research

1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride occupies a significant position within contemporary organic chemistry research, particularly in the context of building block chemistry and structure-activity relationship studies. The compound's designation as a versatile small molecule scaffold by commercial suppliers reflects its utility in modern synthetic chemistry approaches. Contemporary research increasingly relies on well-characterized building blocks that can be readily incorporated into larger molecular frameworks, and this compound fulfills this role effectively.

The compound's structural features align with current trends in medicinal chemistry research that emphasize the exploration of substituted aromatic systems combined with aliphatic amine functionalities. The presence of the 4-chlorophenyl group provides opportunities for further chemical modification through various cross-coupling reactions, while the primary amine functionality offers sites for amide bond formation, reductive amination, and other nitrogen-centered transformations. These characteristics make the compound particularly valuable in fragment-based drug discovery approaches and combinatorial chemistry applications.

Modern pharmaceutical research has increasingly focused on compounds containing halogenated aromatic rings due to their enhanced metabolic stability and improved pharmacokinetic properties. The 4-chlorophenyl substituent in this compound represents an optimal balance between chemical reactivity and stability, making it suitable for various synthetic transformations while maintaining structural integrity. Research applications have expanded to include its use as a reference compound and analytical standard, reflecting its well-characterized nature and reproducible properties.

| Research Application | Significance |

|---|---|

| Building Block Chemistry | Serves as versatile scaffold for molecular assembly |

| Structure-Activity Studies | Provides defined pharmacophore elements |

| Analytical Standards | Offers well-characterized reference material |

| Synthetic Methodology | Enables exploration of novel reaction pathways |

The compound's position in contemporary research is further strengthened by its availability through major chemical suppliers and research institutions worldwide. This widespread availability facilitates collaborative research efforts and ensures reproducibility across different research groups. The establishment of standardized synthetic routes and analytical methods has contributed to its acceptance as a reliable research tool.

Current research trends indicate growing interest in compounds that can serve multiple roles within drug discovery pipelines, from initial hit identification through lead optimization. 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride exemplifies this multi-utility approach, offering researchers a well-characterized starting point for various synthetic explorations. The compound's integration into major chemical databases and supplier catalogs reflects its established position within the contemporary organic chemistry research landscape, ensuring its continued relevance for future investigations and applications.

特性

IUPAC Name |

1-(4-chlorophenyl)-1-methoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMYVRFZPAAGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Free Base: 1-(4-Chlorophenyl)-1-methoxypropan-2-amine

The precursor free base is typically synthesized via oxime formation followed by reduction or direct amination routes:

Oxime intermediate route : Starting from 1-(4-chlorophenyl)-propan-2-one, the ketone is converted to its O-methyl oxime. This intermediate is then reduced or transformed to yield the methoxy-substituted amine, 1-(4-chlorophenyl)-1-methoxypropan-2-amine. This approach is exemplified in patent WO2010063700A2, which describes preparing N-[2-(4-chlorophenyl)-1-methyl-ethyl]-O-methyl hydroxylamine derivatives through oxime intermediates.

Direct amination : While less explicitly detailed for this exact compound, similar amines can be prepared by nucleophilic substitution or reductive amination of appropriate precursors.

Formation of the Hydrochloride Salt

The hydrochloride salt is prepared by reacting the free base amine with hydrochloric acid under controlled conditions:

Reaction with hydrochloric acid : The free base is dissolved in an appropriate solvent and treated with an aqueous hydrochloric acid solution (typically 30-40% by weight). The reaction is conducted either by:

Work-up : After the reaction, water is removed by distillation. The hydrochloride salt crystallizes or is isolated as a viscous oil-like liquid depending on conditions. The product can be purified by cooling and filtration or by azeotropic distillation with organic solvents to remove residual water and impurities.

Base treatment : In some procedures, the hydrochloride salt solution is neutralized with inorganic bases (e.g., sodium hydroxide or potassium hydroxide) to liberate the free base if required, followed by re-acidification to obtain a pure hydrochloride salt.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Hydrochloric acid strength | 30-40% (preferably 35-38%, often 37%) | Ensures effective salt formation |

| Temperature (autoclave) | 90-140 °C | Higher temp reduces reaction time |

| Pressure (autoclave) | 3-45 bar (preferably 19-30 bar) | Maintains solvent and reactant integrity |

| Reaction time | 1-12 hours (autoclave), 30-60 hours (reflux) | Autoclave preferred for efficiency |

| pH for base neutralization | >10 (preferably >12, up to >14) | Ensures complete neutralization |

| Base used | NaOH, KOH, LiOH, Ca(OH)2, carbonates, bicarbonates | NaOH and KOH preferred for solubility |

Example Procedure (Adapted from Patent CA2706463A1)

- Slowly add 1-(4-chlorophenyl)-1-methoxypropan-2-amine (free base) to 37% aqueous hydrochloric acid, maintaining temperature below 30 °C.

- Transfer the mixture to an autoclave, stir at ~90 °C and 5 bar for 10 hours.

- Cool to room temperature and carefully decompress the autoclave.

- Remove water by distillation, yielding a viscous hydrochloride salt.

- Optionally, cool the product to 10-40 °C and add aqueous sodium hydroxide dropwise to raise pH above 12, then isolate the free base or re-crystallize the hydrochloride salt.

Research Findings and Notes

- The autoclave method is preferred over reflux due to shorter reaction times and better control of reaction conditions.

- The hydrochloride salt is more stable and easier to handle than the free base, which can be oily or volatile.

- The use of azeotropic distillation with organic solvents improves purity by removing residual water and volatile impurities.

- The described methods are scalable and suitable for industrial production, with yields and purity confirmed by NMR and GC analysis.

Summary Table of Preparation Methods

| Step | Method/Condition | Outcome/Remarks |

|---|---|---|

| Oxime formation | Ketone + hydroxylamine O-methyl ether | Intermediate for amine synthesis |

| Reduction/amination | Conversion of oxime to methoxy amine | Free base 1-(4-chlorophenyl)-1-methoxypropan-2-amine |

| Salt formation | Reaction with 30-40% HCl, autoclave or reflux | Hydrochloride salt, stable form |

| Water removal | Distillation or azeotropic distillation | Purified hydrochloride salt |

| Optional neutralization | Addition of inorganic base (NaOH, KOH) | Free base recovery or purification |

化学反応の分析

1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride to convert the compound into its corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, resulting in the formation of phenolic derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

科学的研究の応用

1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate neurotransmitter systems in the brain.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride

- Structural Differences : Fluorine replaces chlorine at the para position; methyl group at the propan-2-amine position.

- Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to chlorine. This may affect receptor binding affinity and metabolic pathways.

- Molecular Weight : 203.69 g/mol (vs. target compound’s 220.1 g/mol, assuming similar substituents) .

b. 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

- Structural Differences : Methyl group on the propane chain (propan-1-amine) instead of methoxy; lacks oxygen atom.

- Impact : Absence of methoxy reduces polarity and may decrease solubility in aqueous media. The altered amine position could influence stereochemical interactions with biological targets .

Methoxy-Substituted Analogs

a. 1-(4-Methoxyphenyl)propan-2-amine hydrochloride

- Structural Differences : Methoxy group replaces chlorine at the para position.

- Reported solubility in water and distinct TLC Rf values (e.g., Rf 0.73 in System TA) suggest differences in chromatographic behavior compared to chlorinated analogs .

b. 1-(4-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride

- Structural Differences : Combines methoxy and methyl groups on the phenyl ring and propane chain, respectively.

Cycloalkane-Containing Analogs

a. 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride

- Structural Differences : Cyclobutyl ring replaces the propane chain; tertiary amine present.

- This compound is a known intermediate in the synthesis of sibutramine derivatives, highlighting its relevance in appetite-suppressant drug development .

b. Cyclopropanamine, 1-(4-chlorophenyl)-, hydrochloride

Physicochemical and Pharmacological Implications

Structural Effects on Properties

Pharmacological Considerations

- Target Compound: The methoxy group may slow hepatic metabolism (e.g., via cytochrome P450 inhibition), extending half-life compared to non-methoxy analogs.

生物活性

1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride, commonly referred to as a derivative of phenethylamine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorinated phenyl group and a methoxypropan-2-amine moiety. Its chemical structure is crucial for its interaction with biological targets.

- Molecular Formula : C10H14ClN

- Molecular Weight : 189.68 g/mol

1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride is believed to exert its biological effects primarily through interactions with specific receptors and enzymes in the body. The compound's mechanism of action includes:

- Receptor Binding : It likely binds to neurotransmitter receptors, influencing synaptic transmission and neuronal signaling pathways.

- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity and affecting metabolic pathways.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Neurological Activity : The compound has been studied for its potential effects on neurological disorders, suggesting a role in modulating mood and cognitive functions.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antibacterial activity against certain strains of bacteria, although further research is needed to elucidate these effects fully.

Case Studies

- Neuropharmacological Studies : A study investigating the effects of similar compounds on neurotransmitter systems found that analogs of 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride could enhance dopaminergic activity in animal models. This suggests potential applications in treating conditions like depression or ADHD .

- Antimicrobial Activity : In vitro assays demonstrated that derivatives of this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 50–100 µg/mL .

- Enzyme Inhibition Studies : Research showed that the compound could inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The IC50 value was found to be approximately 12 µM, indicating significant enzyme inhibition .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

Friedel-Crafts alkylation to introduce the chlorophenyl group.

Methoxy group introduction via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH in ethanol).

Amine formation through reductive amination (e.g., using NaBH or LiAlH) followed by HCl treatment to form the hydrochloride salt.

- Optimization : Catalyst selection (e.g., AlCl for alkylation) and controlled pH during salt formation improve purity. Reaction temperatures between 60–80°C enhance yield for methoxy substitution .

Q. How can the structure of 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride be confirmed spectroscopically?

- Methodological Answer : Use a combination of:

- H/C NMR : Peaks at δ 3.3–3.5 ppm (methoxy protons) and δ 7.2–7.4 ppm (aromatic protons). The amine proton appears as a broad singlet near δ 2.5 ppm.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 201.69 (CHClNO·HCl) with fragmentation patterns confirming the propan-2-amine backbone.

- FT-IR : Stretching vibrations at 3300 cm (N-H) and 1250 cm (C-O-C) .

Q. What factors influence the aqueous solubility of this compound, and how can solubility be enhanced for in vitro assays?

- Methodological Answer : The hydrochloride salt form increases aqueous solubility due to ionic dissociation. Solubility is pH-dependent:

- pH 1–3 : High solubility (>50 mg/mL) due to protonation of the amine group.

- pH > 5 : Precipitation occurs; use co-solvents like DMSO (10–20%) or surfactants (e.g., Tween-80) to stabilize the solution.

- Temperature : Maintain at 25°C to avoid thermal degradation .

Advanced Research Questions

Q. How does substitution on the phenyl ring (e.g., chloro vs. methoxy groups) affect biological activity, based on structure-activity relationship (SAR) studies?

- Methodological Answer :

- Chlorine : Enhances lipophilicity and membrane permeability, increasing CNS activity (logP ~2.5).

- Methoxy group : Introduces hydrogen-bonding potential, improving receptor binding affinity. SAR studies show that para-substitution (4-chloro) optimizes steric compatibility with hydrophobic enzyme pockets, while meta-substitution reduces activity by 30–50%. Comparative data with analogs like 1-(3,5-dimethylphenyl)propan-2-amine suggest steric hindrance limits efficacy .

Q. What are the key degradation pathways under varying pH and temperature, and how can stability be improved during storage?

- Methodological Answer :

- Degradation Pathways :

- Acidic conditions (pH < 3) : Hydrolysis of the methoxy group to form phenolic byproducts.

- Alkaline conditions (pH > 8) : Deamination to yield ketones.

- Thermal stress (>40°C) : Racemization at the chiral amine center.

- Stabilization : Store lyophilized powder at -20°C under inert gas (N). Buffer formulations (pH 4–6) with antioxidants (e.g., ascorbic acid) reduce oxidative degradation .

Q. What advanced analytical methods are used to quantify this compound in complex biological matrices (e.g., plasma)?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.6 μm, 50 × 2.1 mm) with mobile phase (0.1% formic acid in acetonitrile/water). Quantify via MRM transitions m/z 202 → 154 (primary) and m/z 202 → 121 (confirmatory).

- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL, R >0.99), precision (CV <15%), and recovery (>85%). Internal standards (e.g., deuterated analogs) correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。